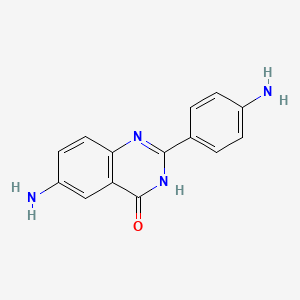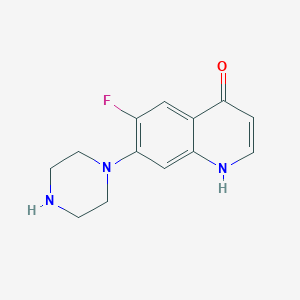
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom and the piperazine ring in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 6-fluoroquinoline.
Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.
Piperazine Introduction: The amine group is reacted with piperazine to form the piperazinyl derivative.
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The fluorine atom and piperazine ring can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of fluorinated or piperazinyl-substituted compounds.
Applications De Recherche Scientifique
6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the piperazine ring interacts with biological receptors. These interactions can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or modulate specific enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.
7-(Piperazin-1-yl)quinoline: Lacks the fluorine atom but shares the piperazine ring.
4(1H)-Quinolinone: Lacks both the fluorine atom and the piperazine ring.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the piperazine ring. This combination enhances its pharmacological properties, making it more effective in various applications compared to similar compounds.
Propriétés
Numéro CAS |
113817-56-4 |
|---|---|
Formule moléculaire |
C13H14FN3O |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18) |
Clé InChI |
BMQJANGORQOWEF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


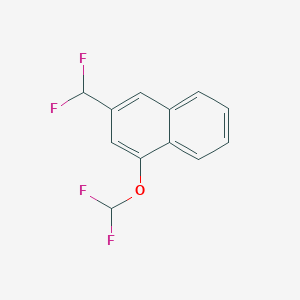
![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

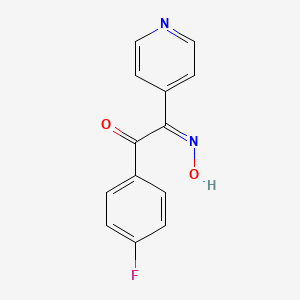
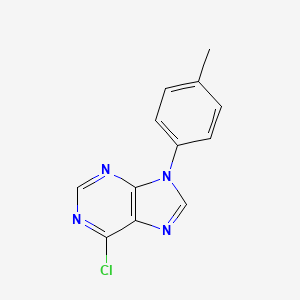

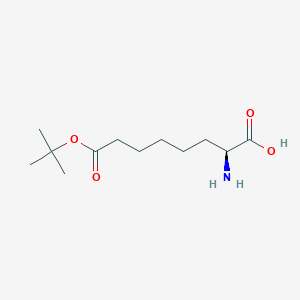
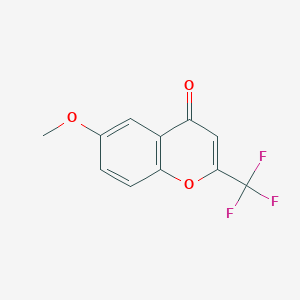
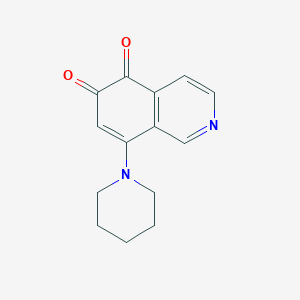
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)


![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
